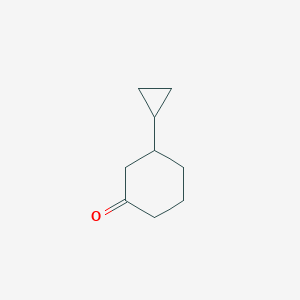

3-Cyclopropylcyclohexan-1-one

Description

3-Cyclopropylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a cyclopropyl group at the 3-position of the cyclohexane ring. The cyclopropyl substituent introduces steric strain and electronic effects due to its non-planar, highly strained three-membered ring structure. This compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals, though its commercial availability has been discontinued by major suppliers like CymitQuimica .

Molecular Formula: C₉H₁₂O (inferred from structural analysis).

Molar Mass: 136.19 g/mol (calculated).

Key Characteristics:

- Cyclohexanone backbone with a cyclopropyl substituent.

- Potential applications in asymmetric synthesis due to steric effects.

- Limited commercial availability as of 2025 .

Properties

IUPAC Name |

3-cyclopropylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-9-3-1-2-8(6-9)7-4-5-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQMLFXHNWCZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705497 | |

| Record name | 3-Cyclopropylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59939-07-0 | |

| Record name | 3-Cyclopropylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

3-Cyclopropylcyclohexan-1-one has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.

Mechanism of Action

3-Cyclopropylcyclohexan-1-one is structurally similar to other cycloalkanones, such as cyclohexanone and cyclopentanone. the presence of the cyclopropyl group imparts unique chemical properties and reactivity patterns. Unlike cyclohexanone, which lacks the cyclopropyl group, this compound exhibits enhanced stability and reactivity due to the strain in the cyclopropyl ring.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-Cyclopropylcyclohexan-1-one with structurally related cyclohexane derivatives:

Key Differences and Research Insights

Electronic and Steric Effects: The cyclopropyl group in this compound induces significant steric strain compared to the planar propenyl group in 3-(1-Propenyl)-2-cyclohexen-1-one. This strain may alter reaction pathways in catalysis or cycloadditions . The amino group in 3-Amino-2-cyclohexen-1-one increases polarity, making it more reactive in nucleophilic substitutions compared to the ketone-dominated reactivity of this compound .

Synthetic Utility: this compound’s discontinuation suggests challenges in synthesis or handling, whereas 3-Amino-2-cyclohexen-1-one is actively used to prepare derivatives like 3-ETHYLAMINOPHENOL . 3-(1-Propenyl)-2-cyclohexen-1-one’s conjugated system facilitates Diels-Alder reactions, a feature absent in the saturated cyclopropane analog .

Biological Activity

3-Cyclopropylcyclohexan-1-one is a cyclic ketone with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a compound of interest for researchers. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Chemical Formula : C9H14O

- Molecular Weight : 142.21 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the sources.

Antimicrobial Activity

Research has demonstrated that cyclohexanones, including derivatives like this compound, exhibit antimicrobial properties. A study evaluated various cyclohexanone derivatives against common bacterial strains, revealing that certain modifications enhance their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli ATCC 25922 | 32 µg/mL |

| This compound | S. aureus ATCC 25923 | 16 µg/mL |

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound showed selective toxicity towards certain cancer types while sparing normal cells, indicating its potential as a chemotherapeutic agent.

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- Results : IC50 values ranged from 10 to 50 µM across different cell lines, demonstrating significant cytotoxicity, particularly in HeLa cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Interaction with key enzymes involved in metabolic pathways.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A comparative study analyzed the antimicrobial efficacy of cyclohexanone derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in developing new antibiotics .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of various cyclohexanones. The study found that this compound significantly inhibited tumor growth in xenograft models, supporting its role as a candidate for further development in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.